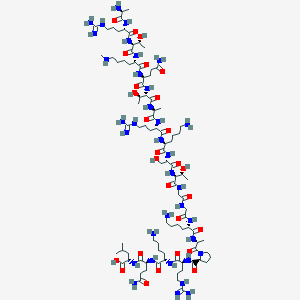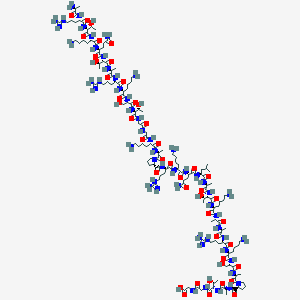
Cy5-Huwentoxin-IV
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Huwentoxin IV (HwTx-IV) is a neurotoxin that was originally isolated from Haplopelma schmidti (Chinese bird spider). This lethal neurotoxin acts selectively on tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels, with an IC50 of 30 nM in rat DRG neurons. It preferentially inhibits neuronal voltage-gated sodium channel subtype hNav1.7 (SCN9A, IC50 is 26 nM), rNav1.2 (SCN2A, IC50 is 150 nM), and rNav1.3 (SCN3A, IC50 is 338 nM), compared with muscle subtypes rNav1.4 (SCN4A) and hNav1.5 (SCN5A) (IC50 is > 10 µM). Huwentoxin IV inhibits the activation of sodium channels by trapping the voltage sensor of domain II of the site 4 in the inward, closed configuration. Cy5-Huwentoxin IV is a fluorescently tagged version of Huwentoxin IV.
科学的研究の応用
Neurotoxin Characterization and Structure
Cy5-Huwentoxin-IV, derived from spider venom, is a potent neurotoxin. Its molecular structure includes three disulfide bridges and a double-stranded antiparallel β-sheet, placing it in the inhibitor cystine knot structural family. This toxin specifically inhibits neuronal tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels without affecting tetrodotoxin-resistant (TTX-R) channels. The detailed structure and the crucial role of positively charged residues, especially Arg-26, in its binding to neuronal sodium channels, are noted. This information is foundational in understanding the toxin's interaction with its targets and potentially in the development of novel therapeutic agents (Peng et al., 2002).
Recombinant Expression and Potential Applications
This compound has been expressed recombinantly, offering a pathway to large-scale production. This capability is crucial for its potential use in analgesics, given its inhibitory action on Nav1.7 channels. The research highlights the importance of the C-terminal structure in the peptide's potency, revealing that modifications at the C-terminal end can significantly impact the peptide's effectiveness. This insight is valuable for developing more potent and specific peptides for potential therapeutic applications (Sermadiras et al., 2013).
Inhibition of Central Neuronal Sodium Channels
Synthetic versions of this compound have been shown to inhibit sodium channels in central neurons, albeit with a lower affinity compared to peripheral neurons. This differential sensitivity suggests a possible selectivity in the toxin's action, which could be exploited in designing drugs targeting specific neuronal pathways. The unique mechanism of action, distinct from other known toxins, indicates its potential as a lead compound for therapeutic development (Xiao et al., 2008).
特性
外観 |
dark lyophilized solidPurity rate: > 95 %AA sequence: Glu-Cys2-Leu-Glu-Ile-Phe-Lys-Ala-Cys9-Asn-Pro-Ser-Asn-Asp-Gln-Cys16-Cys17-Lys-Ser-Ser-Lys-Leu-Val-Cys24-Ser-Arg-Lys-Thr-Arg-Trp-Cys31-Lys-Tyr-Gln-Ile-NH2Disulfide bonds: Cys2-Cys17, Cys9-Cys24 and Cys16-Cys31Length (aa): 35 |
|---|---|
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







